molecular formula C13H12O3 B7790040 methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate

methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate

Cat. No.: B7790040
M. Wt: 216.23 g/mol
InChI Key: KWCGXIXJBWJJJK-XVNBXDOJSA-N
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Description

Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate is an organic compound characterized by its unique structure, which includes an indene moiety and a propenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate typically involves the condensation of 1-oxo-2,3-dihydro-1H-indene-5-carbaldehyde with methyl acrylate. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine can be used to accelerate the reaction, and solvent systems like ethanol or methanol are often employed to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids and ketones from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate exerts its effects involves interactions with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This property makes it useful in the modification of biomolecules and the development of enzyme inhibitors. The indene moiety can also interact with biological receptors, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-4-yl)-2-propenoate
  • Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-6-yl)-2-propenoate
  • Ethyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate

Uniqueness

Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate is unique due to its specific substitution pattern on the indene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for selective reactions and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

methyl (E)-3-(1-oxo-2,3-dihydroinden-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)7-3-9-2-5-11-10(8-9)4-6-12(11)14/h2-3,5,7-8H,4,6H2,1H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCGXIXJBWJJJK-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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